molecular formula C13H14N2 B2558140 N-(quinolin-6-ylmethyl)cyclopropanamine CAS No. 937648-05-0

N-(quinolin-6-ylmethyl)cyclopropanamine

Cat. No.: B2558140
CAS No.: 937648-05-0
M. Wt: 198.269
InChI Key: DMWCRMBLQGFVBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(quinolin-6-ylmethyl)cyclopropanamine” is a chemical compound used in scientific research. It has a molecular formula of C13H14N2 and a molecular weight of 198.26 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline ring attached to a cyclopropanamine group . The quinoline ring is a bicyclic compound that includes a benzene ring fused with a pyridine ring .


Physical and Chemical Properties Analysis

“this compound” has a molecular formula of C13H14N2 and a molecular weight of 198.26 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found .

Scientific Research Applications

Metal Complexes and DNA Binding

One notable application involves the synthesis and characterization of metal complexes with innovative biomolecule-targeting therapeutic approaches. For instance, a study by Szymańska et al. (2022) describes the synthesis of a versatile N,N,N,N-donor ligand forming Cu(I) and Ni(II) complexes, demonstrating potential as versatile metal-based binders for Serum Albumin (SA), double helical, and G-quadruplex DNA, suggesting utility in new drug discovery (Szymańska et al., 2022).

Organic Synthesis and Characterization

Another area of research focuses on the synthesis and characterization of organic salts and their derivatives, highlighting the versatility and pharmacological applications of quinoline-containing compounds. Faizi et al. (2018) synthesized an organic salt through oxidative cyclization, emphasizing its potential in generating new compounds with unique structural and electronic properties (Faizi et al., 2018).

Heterocyclic System Synthesis

Research by Szakonyi et al. (2002) involves the synthesis of heterocyclic systems, such as 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives, showing the potential of such molecules in developing new types of heterocyclic systems (Szakonyi et al., 2002).

Chemical Synthesis for Therapeutic Applications

Additionally, Liu et al. (2020) explored the Rh(III)-catalyzed synthesis of quinolin-4(1H)-one scaffolds through a redox-neutral [3+3] annulation, presenting a method that could further be applied in the construction of privileged heterocyclic compounds in pharmaceutical chemistry (Liu et al., 2020).

Fungicide Development

Research on quinolin-6-yloxyacetamide fungicides by Kessabi et al. (2016) involves the synthesis of linker isomers, demonstrating the importance of structural variation in developing fungicidal compounds (Kessabi et al., 2016).

Mechanism of Action

While the specific mechanism of action for “N-(quinolin-6-ylmethyl)cyclopropanamine” is not available, quinoline derivatives are known to exhibit a wide range of biological activities. They can inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .

Safety and Hazards

The safety data sheet for a similar compound, “N-Methyl-N-(quinolin-6-ylmethyl)amine”, indicates that it causes severe skin burns and eye damage. It may also cause respiratory irritation .

Properties

IUPAC Name

N-(quinolin-6-ylmethyl)cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-2-11-8-10(9-15-12-4-5-12)3-6-13(11)14-7-1/h1-3,6-8,12,15H,4-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWCRMBLQGFVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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